Triethylamine

概要

説明

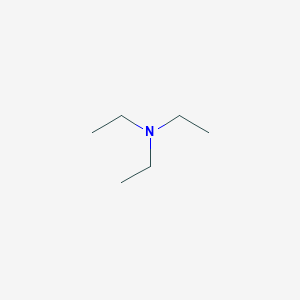

Triethylamine (C₆H₁₅N) is a tertiary amine characterized by three ethyl groups bonded to a central nitrogen atom. It is a volatile, colorless liquid with a strong ammonia-like odor and a molecular weight of 101.19 g/mol . Its boiling point is 89.3°C, and it is lighter than water, forming distinct layers when mixed. However, it can form stable emulsions upon agitation . This compound is synthesized via the reaction of ethyl nitrate with ammonia under controlled conditions . Industrially, it serves as a catalyst in organic synthesis, a solvent, and a base in deprotonation reactions . Notably, it exhibits unique reactivity with metal salts, particularly in dissolving metals like gold and copper, distinguishing it from other amines .

準備方法

Synthetic Routes and Reaction Conditions: Triethylamine can be synthesized through several methods:

Ammonia and Ethanol Reaction: The most common method involves reacting ammonia (NH₃) with ethanol (CH₃CH₂OH) at high temperatures and pressures over a dehydration or dehydrogenation catalyst.

Ethyl Chloride and Ammonia Reaction: Ethyl chloride reacts with ammonia under heat and pressure to produce this compound.

N,N-Diethylacetamide Reduction: N,N-diethylacetamide can be reduced using lithium aluminum hydride to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of acetonitrile or the alkylation of ammonia with ethanol. These methods are optimized for high yield and purity .

Types of Reactions:

Formation of Salts with Acids: this compound forms highly water-soluble salts with organic and inorganic acids due to its strong basicity.

Alkylation: It reacts with alkyl halides and dialkyl sulfates to produce quaternary ammonium compounds.

Oxidation: this compound can be oxidized by hydrogen peroxide to form this compound oxide.

Common Reagents and Conditions:

Acids: Used to form salts with this compound.

Alkyl Halides and Dialkyl Sulfates: Used in alkylation reactions.

Hydrogen Peroxide: Used for oxidation reactions.

Major Products:

Salts: Formed from reactions with acids.

Quaternary Ammonium Compounds: Result from alkylation reactions.

This compound Oxide: Formed from oxidation reactions.

科学的研究の応用

Chemical Synthesis

Triethylamine serves as a catalyst or base in numerous chemical reactions. Its ability to neutralize acidic byproducts and facilitate proton transfer makes it invaluable in:

- Esterifications : this compound helps convert acyl chlorides into esters.

- Amidations : It aids in forming amides from carboxylic acids and amines.

- Dehydrohalogenation Reactions : Used to remove halogens from organic compounds.

Pharmaceuticals

In the pharmaceutical industry, this compound is employed as a reagent in the synthesis of various drugs and active pharmaceutical ingredients (APIs). Its roles include:

- Modifying Chemical Structures : Enhancing drug stability and efficacy.

- Facilitating Reactions : Acting as a catalyst in complex organic syntheses.

Polymer Industry

This compound is critical in producing polyurethane and other polymers:

- Chain Extender/Crosslinking Agent : Improves mechanical properties of polyurethane foams, adhesives, and coatings.

- Neutralizing Agent : Used in anionic stabilized waterborne resins to adjust pH levels.

Dye and Pigment Production

In the textile and printing industries, this compound is involved in:

- Synthesis of Colorants : Acts as a pH adjuster and catalyst.

- Production of Quaternary Ammonium Compounds : Important for dye formulations.

Gas Purification

This compound is utilized in gas purification processes to remove acidic impurities such as carbon dioxide and hydrogen sulfide. It functions as a selective absorber, enhancing environmental safety by preventing harmful emissions.

Case Study 1: this compound in Pharmaceutical Synthesis

Research has shown that this compound is effective in synthesizing anti-cancer drugs by facilitating specific reactions that enhance drug stability. Its role as a base allows for smoother reaction pathways in complex organic syntheses.

Case Study 2: Use in Polymer Production

In a study examining the effects of this compound on polyurethane foams, it was found that the addition of this compound significantly improved the mechanical properties and thermal stability of the foams produced. This demonstrates its importance as a chain extender and crosslinking agent.

Safety Considerations

While this compound is generally safe when handled properly, it poses certain health risks:

- Corneal Irritation : Exposure can lead to ocular lesions and visual disturbances.

- Respiratory Issues : Inhalation of vapors can cause lung inflammation and other respiratory problems.

Proper handling protocols, including personal protective equipment (PPE) and ventilation measures, are essential to mitigate these risks.

作用機序

Triethylamine acts primarily as a base, accepting protons in various chemical reactions. Its basicity is due to the presence of three ethyl groups attached to the nitrogen atom, which increases the electron density on the nitrogen, making it more likely to accept protons . In organic synthesis, it is often used to neutralize acids and facilitate the formation of desired products .

類似化合物との比較

Ethylamine and Diethylamine

Ethylamine (C₂H₅NH₂) and diethylamine ((C₂H₅)₂NH) are primary and secondary amines, respectively. Key differences include:

This compound’s tertiary structure reduces hydrogen-bonding capacity, lowering water solubility compared to ethylamine. Its unique reduction of Au³⁺ to metallic gold (forming a mirror-like film) is absent in ethylamine and diethylamine . Separation from ethylamine is achievable via ether extraction due to this compound’s higher affinity for organic solvents .

Triethanolamine

Triethanolamine (C₆H₁₅NO₃) is a tertiary amine with hydroxyl groups, differing structurally and functionally from this compound:

Triethanolamine’s hydroxyl groups enhance hydrophilicity and reduce volatility, making it suitable for consumer products, whereas this compound’s volatility limits it to industrial processes .

Tributylamine and Higher Homologues

Increasing alkyl chain length in tertiary amines (e.g., tributylamine, trihexylamine) alters physical and biological properties:

Longer alkyl chains increase hydrophobicity and boiling points, impacting applications. Tributylamine’s higher molecular weight reduces volatility, favoring its use in high-temperature reactions .

Ammonia

Ammonia (NH₃), a simple inorganic amine, contrasts sharply with this compound:

| Property | This compound | Ammonia |

|---|---|---|

| State at RT | Liquid | Gas |

| Basicity (pKₐ) | ~10.75 | ~9.25 |

| Metal Reactivity | Reduces Au³⁺ to Au⁰ | Forms complexes (e.g., [Ag(NH₃)₂]⁺) |

This compound’s liquid state and stronger basicity make it preferable for controlled reduction reactions, whereas ammonia’s gaseous form limits its utility in non-aqueous systems .

Other Amine Catalysts

In phenol-formaldehyde resin synthesis, this compound’s catalytic behavior differs from inorganic bases:

This compound’s volatility increases resin flammability, whereas inorganic bases yield more thermally stable products .

生物活性

Triethylamine (TEA), a tertiary amine with the chemical formula , is widely used in various industrial applications, including as a solvent, catalyst, and intermediate in organic synthesis. Its biological activity has been the subject of extensive research, particularly concerning its toxicological effects and potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, highlighting key findings from various studies.

This compound is characterized by its basicity and nucleophilic properties. It can interact with various biological molecules, influencing enzymatic activities and cellular processes. The primary mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : TEA has been shown to inhibit monoamine oxidase (MAO) activity in both liver and brain tissues of mice, suggesting potential implications for neurotransmitter metabolism .

- Impact on Sulfotransferase Activity : It inhibits sulfotransferase activity towards dehydroepiandrosterone (DHEA), although it does not affect cortisol or 2-naphthol metabolism .

- Effects on Protein Synthesis : In isolated hepatocytes from rats, TEA inhibited protein degradation and synthesis while inducing lysosomal swelling .

Acute and Chronic Exposure

This compound exhibits a range of toxicological effects depending on the route and duration of exposure. Key findings include:

- Inhalation Studies : In a study where rats were exposed to this compound concentrations of 400 ppm for two weeks, significant respiratory lesions were observed, including necrosis of turbinate bone and atrophy of olfactory epithelium . Chronic exposure led to more severe nasal lesions and systemic effects in both rats and mice .

- Ocular Effects : Workers exposed to low concentrations (4-6 ppm) reported corneal irritation and edema, indicating that even minimal exposure can lead to significant ocular toxicity .

- Neurotoxicity : Changes in brain tissue were documented after prolonged exposure, including necrosis and lipid accumulation .

Reproductive and Developmental Toxicity

Limited studies have been conducted on the reproductive effects of this compound. A notable finding from a three-generation study in rats indicated that while body weight was slightly reduced in the third generation, no significant reproductive toxicity was observed . However, disruption in normal blastocyst development was noted when pregnant rabbits were administered TEA during early gestation .

Case Studies

Several case studies have highlighted the biological effects of this compound:

- Occupational Exposure : A study involving workers in a polyurethane foam manufacturing plant reported visual disturbances such as hazy vision and halos around lights after exposure to this compound vapors at concentrations as low as 12 ppm .

- Animal Studies : In a subchronic inhalation study, albino rats exposed to this compound exhibited changes in lung structure, including thickening of interalveolar walls and shedding of alveolar epithelium after three months .

Summary of Biological Effects

The following table summarizes the key biological activities and toxicological effects associated with this compound based on available research:

| Biological Activity | Observations |

|---|---|

| Enzymatic Inhibition | Inhibits MAO activity; affects DHEA metabolism |

| Respiratory Toxicity | Causes respiratory epithelial hyperplasia; necrosis at high concentrations |

| Ocular Toxicity | Corneal irritation; visual disturbances at low exposure levels |

| Neurotoxicity | Necrosis in brain tissue; lipid accumulation |

| Reproductive Effects | Slight body weight reduction in offspring; disruption of blastocyst development |

化学反応の分析

Reaction with Thallium(III) Chloride

Triethylamine undergoes rapid oxidation by thallium(III) chloride (TlCl₃) in a two-electron transfer process . The reaction produces:

-

Thallium(I) chloride (TlCl)

-

Triethylammonium chloride ([Et₃NH]Cl)

-

A red-brown polymer of N,N-diethylvinylamine

Mechanism :

-

Initial complex formation between this compound and TlCl₃.

-

Intramolecular redox reaction:

-

Polymerization of N,N-diethylvinylamine.

Key Observations :

-

Secondary reaction: TlCl reacts with excess TlCl₃ to form Tl[Cl₄Tl] .

-

Stoichiometry deviates from 1:1 due to side reactions.

Oxidative Cyclodimerization of 2H-Azirines

This compound promotes the dimerization of 2H-azirine-2-carboxylates under aerobic conditions, forming dihydropyrimidines and pyrimidines .

| Condition | Yield of 3a | Byproducts |

|---|---|---|

| 70°C, 2 eqv. NEt₃ | 48% | Methyl hippurate (21%) |

| 100°C, 2 eqv. NEt₃ | 22% | Decomposition products |

| No base | 0% | Unreacted azirine |

Mechanistic Insights :

-

Proposed pathway: this compound oxidizes to N,N-diethylhydroxylamine, initiating azirine dimerization.

Acylation and Alkylation

This compound neutralizes acids (e.g., HCl) generated during acyl chloride reactions, facilitating ester/amide formation :

Applications :

-

Synthesis of polycarbonates and epoxy resins.

-

Catalyzing urethane foam formation.

Cycloaddition Reactions

In azirine dimerization, this compound enhances reaction rates by deprotonating intermediates. DBU (a stronger base) accelerates the reaction but reduces yields compared to NEt₃ .

Radical-Mediated Reactions

This compound participates in radical pathways under oxidative conditions:

-

EPR Evidence : Detection of Et₂N-O· radicals in acetonitrile solutions .

-

Proposed Role : this compound oxidizes to hydroxylamine derivatives (e.g., 7 in Scheme 4 of ), which abstract hydrogen atoms from azirines to generate radicals.

Comparative Reactivity with Halogens

This compound reacts violently with chlorine (Cl₂) and bromine (Br₂), differing from TlCl₃ reactions in three aspects :

| Feature | TlCl₃ Reaction | Halogen Reaction |

|---|---|---|

| Reaction Stages | Single stage | Two stages (fast + slow) |

| Vigor | Moderate | Highly vigorous |

| Stoichiometry | Reproducible | Time-dependent |

Side Reactions and Limitations

Q & A

Basic Research Questions

Q. How can triethylamine be optimized in TLC analysis for separating basic analytes like eugenol derivatives?

this compound is used to modify mobile phase pH in TLC, reducing tailing of basic analytes by suppressing silanol interactions with stationary phases. For example, in eugenol/acetyl eugenol separation, a mobile phase containing 0.1-1% this compound in hexane:ethyl acetate (8:2) improves resolution by basifying the system. Adjusting this compound concentration and solvent polarity (via dielectric constant tuning) can optimize Rf values . Differential migration rates depend on analyte pKa and surface basicity, requiring iterative adjustments to achieve optimal separation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound requires strict handling due to its volatility and irritancy. Key protocols include:

- Ventilation : Use fume hoods for procedures generating vapors or aerosols.

- PPE : Wear nitrile/PVC gloves (latex is inadequate), chemical goggles, and lab coats. Elbow-length gloves are recommended for high-volume handling .

- Spill management : Absorb spills with inert materials (e.g., vermiculite), avoid water flushing, and dispose as hazardous waste .

- Storage : Keep in sealed containers in dry, ventilated areas away from oxidizers and acids .

Q. How does this compound enhance HPLC method development for basic pharmaceuticals?

this compound (0.05-0.5% v/v) in mobile phases suppresses silanol interactions in reversed-phase HPLC, reducing peak tailing for amines. For example, in a QbD-optimized method for teriflunomide analysis, 0.5% this compound buffer (pH 4.0) with acetonitrile improved peak symmetry and resolution of impurities. Adjusting this compound concentration and pH within ±0.05 units ensures robustness .

Advanced Research Questions

Q. How can contradictions in this compound’s thermodynamic properties be resolved for solvent design?

Contradictions in volumetric/transport properties (e.g., viscosity, density) arise from solvent-solute interactions in ternary mixtures. For instance, in 1-propanol/triethylamine/cyclohexane systems, deviations from ideal behavior are modeled using Extended Real Associated Solution (ERAS) theory. Experimental validation at 303.15 K showed <2% error between predicted and observed data, resolving discrepancies via hydrogen-bonding and dipole-dipole interaction analysis .

Q. What material engineering strategies improve this compound gas sensor selectivity?

Advanced sensors use heterostructures to enhance selectivity:

- Pd/PdO–In₂O₃ : P-N junctions increase electron transport channels, improving response to this compound (10–100 ppm) with <5% cross-sensitivity to ethanol/acetone .

- Co₉S₈@In₂S₃/MXene : High specific surface area (120–150 m²/g) and porous morphology amplify adsorption, achieving detection limits of 0.1 ppm at 180°C .

Material porosity and interfacial engineering (e.g., doping, heterojunctions) are key for selective TEA detection .

Q. How does this compound recovery from hydrochloride salts impact industrial process scalability?

Neutralization of this compound hydrochloride (TEA·HCl) with NaOH under controlled pH (10–12) and temperature (40–60°C) yields >95% free TEA. Lab-scale pressurized distillation (50–100 kPa) reduces aqueous solubility (from 14.6 g/L at 25°C to 2.1 g/L at 60°C), enabling efficient phase separation. Pilot studies show 98% purity with <2% residual water, scalable via continuous-flow reactors .

Q. What experimental design principles optimize this compound’s role in flow chemistry synthesis?

Design of Experiments (DoE) identifies critical factors in this compound-mediated reactions. For example, in nitroarene amination:

- Factors : Residence time (0.5–3.5 min), temperature (30–70°C), pyrrolidine equivalents (2–10).

- Optimization : this compound (0.11 M) in ethanol maximizes yield (89%) at 50°C and 2.5 min residence time, validated via HPLC (RSD <1.5%) .

Response surface modeling (e.g., MODDE Pro) defines robust design spaces for reaction scalability .

特性

IUPAC Name |

N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-4-7(5-2)6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMANZCXQSJIPKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N, Array | |

| Record name | TRIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4691 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0203 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10138-93-9 (unspecified phosphate), 1069-58-5 (maleate[1:1]), 2399-73-7 (sulfate[2:1]), 35365-94-7 (phosphate[1:1]), 5204-74-0 (acetate), 54272-29-6 (unspecified sulfate), 554-68-7 (hydrochloride), 636-70-4 (hydrobromide) | |

| Record name | Triethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3024366 | |

| Record name | Triethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triethylamine appears as a clear colorless liquid with a strong ammonia to fish-like odor. Flash point 20 °F. Vapors irritate the eyes and mucous membranes. Less dense (6.1 lb / gal) than water. Vapors heavier than air. Produces toxic oxides of nitrogen when burned., Liquid, Colorless liquid with a strong, ammonia-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellowish liquid; Fishy aroma, Colorless liquid with a strong, ammonia-like odor. | |

| Record name | TRIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4691 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanamine, N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/222 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Triethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0203 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Triethylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1600/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | TRIETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/165 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Triethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0633.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

192.7 °F at 760 mmHg (NTP, 1992), 88.8 °C, 88.80 to 89.00 °C. @ 760.00 mm Hg, 89 °C, 193 °F | |

| Record name | TRIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4691 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/896 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0203 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/165 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Triethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0633.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

20 °F (NTP, 1992), -7 °C, -15 °C (5 °F) - closed cup, 16 °F (-7 °F) (open cup), -17 °C c.c., 20 °F | |

| Record name | TRIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4691 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/222 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/896 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0203 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/165 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Triethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0633.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Soluble (NTP, 1992), In water, 6.86X10+4 mg/L at 25 °C, Miscible with water below 18.7 °C, Soluble in ethanol, carbon tetrachloride, ethyl ether; very soluble in acetone, benzene, chloroform, Soluble in fixed oils, mineral oil, oleic and stearic acids and in hot carnauba and paraffin waxes., For more Solubility (Complete) data for TRIETHYLAMINE (6 total), please visit the HSDB record page., 68.6 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 17 (good), Soluble in water, Soluble (in ethanol), 2% | |

| Record name | TRIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4691 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/896 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0203 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Triethylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1600/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Triethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0633.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.729 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7275 g/cu cm at 20 °C, Bulk density: 6.1 lb/gal, Saturated liquid density: 45.420 lb/cu ft; liquid heat capacity: 0.556 Btu/lb °F; saturated vapor pressure: 1.084 lb/sq in; saturated vapor density: 0.01930 lb/cu ft (all at 70 °F), Relative density (water = 1): 0.7, 0.724-0.730, 0.73 | |

| Record name | TRIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4691 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/896 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0203 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Triethylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1600/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | TRIETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/165 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Triethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0633.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.49 (Air = 1), Relative vapor density (air = 1): 3.5, 3.48 | |

| Record name | TRIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4691 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/896 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0203 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/165 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

53.5 mmHg (NTP, 1992), 57.07 [mmHg], 57.07 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 7.2, 54 mmHg | |

| Record name | TRIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4691 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/222 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/896 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0203 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/165 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Triethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0633.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

ACS Standards: Ammonia: not more than 0.2% by wt of soln; formaldehyde: not more than 0.3% by wt of soln | |

| Record name | TRIETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/896 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

121-44-8 | |

| Record name | TRIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4691 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOU728O6AY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/896 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0203 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/165 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Triethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/YE2AB98.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-174.5 °F (NTP, 1992), -114.7 °C, -115 °C, -175 °F | |

| Record name | TRIETHYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4691 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/896 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triethylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TRIETHYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0203 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TRIETHYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/165 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Triethylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0633.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。